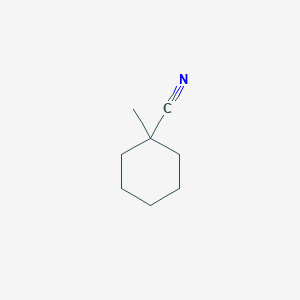

1-Methylcyclohexane-1-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylcyclohexane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-8(7-9)5-3-2-4-6-8/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVFVCXSNCUBTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511674 | |

| Record name | 1-Methylcyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62718-34-7 | |

| Record name | 1-Methylcyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcyclohexane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Process Optimization for 1 Methylcyclohexane 1 Carbonitrile and Analogous Structures

Comprehensive Analysis of Carbon-Nitrile Bond Formation Strategies

The introduction of a nitrile group onto a cyclohexyl framework is a cornerstone of synthesizing the target compound. Methodologies primarily involve cyanoalkylation, where both the methyl and cyano groups are introduced, or direct nitrilation of a pre-existing cyclohexyl precursor.

Cyanoalkylation Reactions and Their Mechanistic Variations

Cyanoalkylation offers a direct route to α-substituted nitriles. A primary method for synthesizing 1-methylcyclohexane-1-carbonitrile is through the reaction of cyclohexanone (B45756). The process can be envisioned as a sequence involving the formation of a cyanohydrin followed by methylation, or the reaction of a methyl-substituted cyclohexanone with a cyanide source.

A classic approach is the cyanohydrin reaction, where a ketone, such as cyclohexanone, reacts with a cyanide source like hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN) to form a cyanohydrin. wikipedia.org This intermediate can then be further manipulated.

Phase-transfer catalysis (PTC) has emerged as a powerful technique for cyanation reactions. phasetransfercatalysis.comphasetransfer.com In this method, a quaternary ammonium (B1175870) salt (the phase-transfer catalyst) facilitates the transfer of the cyanide anion (from an aqueous solution of NaCN or KCN) into an organic phase containing the substrate. phasetransfercatalysis.comtaylorandfrancis.com This approach enhances reaction rates and can avoid the need for harsh, anhydrous conditions. The mechanism involves the formation of an ion pair between the catalyst and the cyanide anion, which then acts as a potent nucleophile in the organic phase. nih.gov

Visible-light-induced, metal-free cyanoalkylation has also been described for certain substrates, offering a mild and redox-neutral pathway. rsc.org This method often involves the generation of radical intermediates that subsequently react to form the desired product.

Nitrilation Protocols from Cyclohexyl Precursors

Direct cyanation of a cyclohexyl substrate is another key strategy. This can involve nucleophilic substitution reactions on a suitable precursor, such as 1-chloro-1-methylcyclohexane, using a cyanide salt. orgsyn.org The success of these S(_N)2-type reactions depends on the leaving group and reaction conditions.

Transition metal-catalyzed cyanations are widely used for their efficiency and functional group tolerance. mdpi.com Palladium and nickel-based catalysts are particularly effective. wikipedia.org For instance, nickel catalysts can facilitate the cyanation of alkyl halides or their derivatives. organic-chemistry.org These reactions often proceed through a catalytic cycle involving oxidative addition of the cyclohexyl precursor to the metal center, followed by transmetalation with a cyanide source (like Zn(CN)(_2)) and subsequent reductive elimination to yield the nitrile product. wikipedia.org

The choice of cyanide source is critical for safety and efficiency. While traditional reagents like KCN and NaCN are effective, less toxic alternatives such as potassium hexacyanoferrate(II) (K(_4)[Fe(CN)(_6)]) and zinc cyanide (Zn(CN)(_2)) are increasingly favored. wikipedia.orgresearchgate.netorganic-chemistry.org Benzoyl cyanide and acetone (B3395972) cyanohydrin have also been employed as cyanide sources in copper-catalyzed reactions. organic-chemistry.orgresearchgate.net

| Precursor Type | Reagent/Catalyst System | Cyanide Source | Key Features |

| Cyclohexanone | TMSCN, Lewis Acid | TMSCN | Forms cyanohydrin intermediate. wikipedia.org |

| Alkyl Halide | Phase-Transfer Catalyst (e.g., TBAB) | NaCN, KCN | Biphasic system, enhanced nucleophilicity. phasetransfercatalysis.comphasetransfer.com |

| Alkyl Halide | Nickel Catalyst/dppf/Zn | Zn(CN)(_2) | Good for challenging substrates, mild conditions. organic-chemistry.org |

| Aryl Halides (Analogous) | Palladium/Ligand | K(_4)[Fe(CN)(_6)] | Low toxicity cyanide source, high efficiency. wikipedia.orgrsc.org |

| Alcohols (Benzylic) | Indium(III) bromide | TMSCN | Direct cyanation of alcohols. organic-chemistry.org |

Stereo- and Regioselective Synthesis of this compound Isomers

While this compound itself is achiral, the principles of stereo- and regioselective synthesis are paramount when dealing with substituted analogs or precursors, where new stereocenters can be created.

Diastereoselective Synthetic Routes

The synthesis of substituted cyanocyclohexanes often yields diastereomers. Achieving high diastereoselectivity is a key challenge. Cascade reactions, such as tandem Michael additions, have been shown to produce highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgnih.govresearchgate.net These cyclohexanone products can then be converted to the corresponding cyanohydrins and subsequently to the target nitriles.

The stereochemical outcome of alkylating enamines derived from substituted cyclohexanones, for example, is highly dependent on the direction of electrophilic attack on the enamine double bond. youtube.com Attack from the less hindered face is generally preferred, leading to the major diastereomer. For instance, the alkylation of the enamine of 4-tert-butylcyclohexanone (B146137) shows a strong preference for producing the trans product. youtube.com Phase-transfer catalysis has also been utilized in the diastereoselective synthesis of highly substituted cyclohexanones, which are precursors to nitrile-containing analogs. beilstein-journals.orgnih.gov

Enantioselective Methodologies for Chiral Induction

For the synthesis of chiral cyanocyclohexane analogs, enantioselective methods are required to control the formation of a specific enantiomer. This is typically achieved using chiral catalysts or auxiliaries.

Catalytic asymmetric cyanation of ketones and aldehydes is a well-established field for producing optically active cyanohydrins, which are versatile chiral building blocks. researchgate.netresearchgate.net Chiral catalysts, including metal complexes and organocatalysts, can create a chiral environment around the substrate, guiding the nucleophilic attack of the cyanide ion to one face of the carbonyl group.

Chiral phase-transfer catalysis has been successfully applied to the asymmetric conjugate addition of cyanide to enones, providing access to valuable chiral synthons. nih.gov Bifunctional catalysts, which can interact with both the cyanide species and the substrate simultaneously through ion-pairing and hydrogen bonding, are particularly effective. nih.gov Similarly, chiral phosphoric acid catalysis has been used for the asymmetric synthesis of planar-chiral macrocycles through electrophilic amination, a principle that can be extended to other types of asymmetric transformations. nih.gov

| Method | Catalyst/Reagent Type | Substrate Type | Stereochemical Control |

| Michael Addition | Phase-Transfer Catalyst (TBAB) | Curcumins, Arylidenemalonates | High diastereoselectivity for cyclohexanones. beilstein-journals.orgnih.gov |

| Alkylation of Enamines | Alkyl Halide | Substituted Cyclohexanone Enamines | Diastereoselectivity based on sterics. youtube.com |

| Asymmetric Cyanation | Chiral Al-Salen, Gd-based complexes | Enones, Aldehydes | High enantioselectivity for cyanohydrins. nih.govresearchgate.net |

| Asymmetric Amination | Chiral Phosphoric Acid | Paracyclophanes | High enantioselectivity for planar chirality. nih.gov |

Green Chemistry Principles in the Synthesis of Cyanocyclohexane Derivatives

The principles of green chemistry aim to make chemical processes more environmentally benign. In the context of cyanocyclohexane synthesis, this involves using safer reagents, reducing waste, and improving energy efficiency.

A major focus is the replacement of highly toxic cyanide sources. Potassium hexacyanoferrate(II) (K(_4)[Fe(CN)(_6)]) is a prominent example of a less toxic and environmentally safer alternative to alkali metal cyanides. researchgate.netorganic-chemistry.org It has been used effectively in palladium-catalyzed cyanations. rsc.org The use of cyanation agents like ethyl(ethoxymethylene)cyanoacetate also represents a move towards non-toxic options. researchgate.net

One-pot syntheses, where multiple reaction steps are carried out in the same vessel, contribute significantly to green chemistry by reducing solvent usage, minimizing waste from purification of intermediates, and saving time and energy. scirp.orgresearchgate.net The development of catalytic systems that operate in aqueous media or under solvent-free conditions further enhances the environmental profile of these syntheses. organic-chemistry.orgnih.gov For example, nickel-catalyzed aqueous cyanation of allylic alcohols has been reported as an environmentally friendly process. organic-chemistry.org

The use of recyclable catalysts, such as palladium nanoparticles supported on zinc oxide, aligns with green principles by reducing metal waste. rsc.org Furthermore, photoredox catalysis using visible light offers a mild and energy-efficient alternative to traditional methods that may require high temperatures. taylorandfrancis.comrsc.org

Atom Economy and Reaction Efficiency in Nitrile Synthesis

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The hydration of nitriles to amides, for example, is considered a 100% atom-economic method. researchgate.net In the context of synthesizing this compound, maximizing atom economy means minimizing the formation of byproducts.

One key strategy to improve reaction efficiency is the use of catalytic systems that enable reactions to proceed under milder conditions and with higher selectivity. For instance, the selective oxidation of amines to produce nitriles can be achieved using reusable cobalt oxide-based nanocatalysts under mild conditions. nih.gov This approach not only enhances efficiency but also aligns with the principles of sustainable chemistry.

Recent research has also focused on developing cyanide-free synthetic routes to nitriles. rsc.org One such method involves the use of p-toluenesulfonylmethyl isocyanide (TosMIC) as a precursor to convert ketones into nitriles through the van Leusen reaction, which can be performed under continuous flow conditions with an improved safety profile. rsc.org

Table 1: Comparison of Reaction Parameters for Nitrile Synthesis

| Catalyst/Method | Substrate | Reagent | Conditions | Yield | Reference |

| Cobalt Oxide Nanocatalyst | Amines | Aerobic Oxidation | Mild | High | nih.gov |

| TosMIC (Flow Chemistry) | Ketones | p-toluenesulfonylmethyl isocyanide | Mild | High | rsc.org |

| RuCl3 | Tertiary Amines | Sodium Cyanide, O2 | 60°C | Excellent | organic-chemistry.org |

Innovations in Solvent-Free and Sustainable Reaction Media

The use of organic solvents in chemical synthesis contributes significantly to chemical waste and environmental pollution. Consequently, there has been a strong push towards developing solvent-free reaction conditions and employing sustainable reaction media.

Solvent-free cyanosilylation of ketones, a key step in the synthesis of cyanohydrins which are precursors to nitriles, has been achieved with high efficiency. For example, using trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of NbF5 allows for the rapid and high-yield synthesis of cyanohydrins at room temperature without any solvent. organic-chemistry.org Similarly, organocatalysts like tritylium (B1200429) tetrakis(pentafluorophenyl)borate (B1229283) have been shown to be extremely active for the cyanosilylation of ketones under solvent-free conditions, with catalyst loadings as low as 50 ppm. rsc.org

Ionic liquids (ILs) have emerged as a promising class of sustainable reaction media. A simple ionic liquid, 1-butyl-3-methylimidazolium chloride ([BMIm][Cl]), has been demonstrated to catalyze the synthesis of nitriles from various aldehydes, including those derived from biomass, with yields ranging from 66–99% under metal-, sulfur-, and cyano-free conditions at 70°C. acs.org The catalytic activity of the IL is attributed to a combination of acidic protons, polarization, electrostatic effects, and hydrogen-bonding interactions. acs.org

Table 2: Solvent-Free and Sustainable Media for Nitrile-Related Syntheses

| Catalyst/Medium | Reaction Type | Conditions | Key Advantages | Reference |

| NbF5 | Cyanosilylation of Aldehydes | Solvent-free, Room Temp | Rapid, Excellent Yields | organic-chemistry.org |

| [Ph3C]⁺[B(C6F5)4]⁻ | Cyanosilylation of Ketones | Solvent-free, No Temp Control | PPM-level Catalyst Loading | rsc.org |

| [BMIm][Cl] (Ionic Liquid) | Nitrile Synthesis from Aldehydes | 70°C, Metal/Sulfur/Cyano-free | High Yields, Sustainable | acs.org |

Development and Application of Heterogeneous and Homogeneous Catalytic Systems

Both heterogeneous and homogeneous catalysts play a crucial role in the synthesis of nitriles and their precursors. The choice between these catalytic systems often depends on factors like reusability, selectivity, and ease of separation from the reaction mixture.

Heterogeneous Catalysis:

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst recovery and reuse. Polyoxometalates (POMs), such as K5CoW12O40·3H2O, have been successfully employed as efficient, reusable, and non-toxic catalysts for the one-pot, three-component synthesis of α-aminonitriles from ketones, amines, and potassium cyanide. tandfonline.combenthamdirect.com These reactions proceed in organic solvents like acetonitrile (B52724) with high to excellent yields and short reaction times. tandfonline.com Montmorillonite K10, a type of clay, has also been used as a heterogeneous Brønsted acid catalyst in the synthesis of related cyclic structures. acs.org

Homogeneous Catalysis:

Homogeneous catalysts operate in the same phase as the reactants, often leading to higher activity and selectivity. youtube.com Gold(III) chloride has been shown to be a highly efficient homogeneous catalyst for the cyanosilylation of various ketones and aldehydes, with reactions completing within 30 minutes at room temperature with only 1 mol% catalyst loading. organic-chemistry.org Low-valent main-group catalysts, such as the aminotroponiminate (ATI) ligand stabilized germylene cation, have also demonstrated high efficiency in the cyanosilylation of ketones. nih.gov Furthermore, organocatalysts, which are metal-free, have gained prominence. For instance, chiral imidodiphosphorimidates (IDPi) have been developed for the highly enantioselective cyanosilylation of a broad range of ketones. nih.gov

Table 3: Comparison of Catalytic Systems for Nitrile and α-Aminonitrile Synthesis

| Catalyst | Type | Reaction | Key Features | Reference |

| K5CoW12O40·3H2O | Heterogeneous | α-Aminonitrile Synthesis | Reusable, Non-toxic, High Yields | tandfonline.combenthamdirect.com |

| Gold(III) Chloride | Homogeneous | Cyanosilylation | High Efficiency, Mild Conditions | organic-chemistry.org |

| Germylene Cation | Homogeneous | Cyanosilylation | High Catalytic Efficiency | nih.gov |

| Chiral IDPi | Homogeneous (Organocatalyst) | Enantioselective Cyanosilylation | High Enantioselectivity | nih.gov |

Chemoenzymatic and Biocatalytic Approaches for the Synthesis of Cyclohexane (B81311) Carbonitrile Frameworks

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a sustainable alternative to traditional chemical synthesis. nih.gov These methods operate under mild conditions, often in aqueous media, and can exhibit high chemo-, regio-, and stereoselectivity. nih.govnih.gov

A significant advancement in the biocatalytic synthesis of nitriles is the use of aldoxime dehydratases. These enzymes catalyze the dehydration of aldoximes to form nitriles without the need for toxic cyanide reagents. chemistryviews.orgmdpi.com This approach is applicable to a wide range of substrates and can be performed with high substrate loadings, making it industrially attractive. mdpi.com For example, a biocatalytic process using two enzymes, a carboxylate reductase and an aldoxime dehydratase, has been developed to produce nitriles from carboxylic acids, which can be sourced from renewable materials like plant oils. tugraz.at

Chemoenzymatic strategies combine the advantages of both chemical and enzymatic catalysis. nih.gov For instance, a one-pot sequential chemoenzymatic method can convert amides into enantiomerically enriched alcohols, which are structurally related to precursors of cyclohexane carbonitriles. nih.gov The development of engineered enzymes has further expanded the scope of biocatalysis. For example, aliphatic aldoxime dehydratases have been engineered for the scalable synthesis of aromatic nitriles, demonstrating the potential for producing a wide variety of nitrile compounds through sustainable and energy-efficient processes. nih.gov

Table 4: Biocatalytic Approaches to Nitrile Synthesis

| Enzyme/System | Reaction Type | Substrate | Key Advantages | Reference |

| Aldoxime Dehydratase | Dehydration | Aldoximes | Cyanide-free, Mild Conditions, High Substrate Loading | chemistryviews.orgmdpi.com |

| Carboxylate Reductase & Aldoxime Dehydratase | Cascade Reaction | Carboxylic Acids | Cyanide-free, Uses Renewable Feedstocks | tugraz.at |

| Engineered Aldoxime Dehydratases | Dehydration | Aromatic Aldoximes | Scalable, Sustainable, Energy-efficient | nih.gov |

Mechanistic Investigations of Chemical Transformations Involving 1 Methylcyclohexane 1 Carbonitrile

Elucidation of Nitrile Functional Group Reactivity Pathways

The carbon-nitrogen triple bond of the nitrile group is highly polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic and weakly basic. This electronic arrangement is the basis for a variety of characteristic transformations.

The hydrolysis of nitriles is a fundamental reaction that typically proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to a carboxylic acid or its carboxylate salt. This process can be catalyzed by either acid or base.

Under acidic conditions , the nitrile is heated with a strong acid like hydrochloric acid. The mechanism involves the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers leads to the formation of an amide intermediate (1-methylcyclohexanecarboxamide). Continued heating under acidic conditions leads to the protonation of the amide's carbonyl oxygen, followed by nucleophilic attack by water. This ultimately results in the formation of 1-methylcyclohexane-1-carboxylic acid and an ammonium (B1175870) salt. nih.govyoutube.com

Under alkaline conditions , the nitrile is heated with a strong base such as sodium hydroxide (B78521). The hydroxide ion directly attacks the electrophilic nitrile carbon in a nucleophilic addition. Subsequent protonation from water forms an imidic acid tautomer, which rearranges to the 1-methylcyclohexanecarboxamide (B3045709) intermediate. In the presence of excess base, the amide is further hydrolyzed. The hydroxide ion attacks the carbonyl carbon of the amide, leading to the formation of a carboxylate salt (sodium 1-methylcyclohexanecarboxylate) and ammonia (B1221849) gas. nih.gov To obtain the free carboxylic acid, the resulting solution must be acidified in a separate step. nih.gov

| Condition | Reagents | Intermediate | Final Product (after workup) |

| Acidic Hydrolysis | Dilute HCl, Heat | 1-Methylcyclohexanecarboxamide | 1-Methylcyclohexane-1-carboxylic acid |

| Alkaline Hydrolysis | NaOH solution, Heat | 1-Methylcyclohexanecarboxamide | 1-Methylcyclohexane-1-carboxylic acid |

The nitrile group can be reduced to a primary amine through the addition of two equivalents of hydrogen across the carbon-nitrogen triple bond. This transformation requires strong reducing agents. Commonly used reagents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation under high pressure.

When using a powerful hydride donor like LiAlH₄, the reaction proceeds via nucleophilic attack of hydride ions on the nitrile carbon. The initial attack forms an imine anion intermediate, which is then further reduced by a second hydride equivalent to a dianion. Subsequent aqueous workup protonates the nitrogen atom, yielding the primary amine, (1-methylcyclohexyl)methanamine. The reduction of nitriles with LiAlH₄ is a highly effective method for synthesizing primary amines.

Catalytic hydrogenation involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, such as Raney nickel, platinum, or rhodium. This process is also effective but may require high pressures and temperatures to overcome the stability of the nitrile triple bond.

| Reducing Agent | Reaction Type | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Hydride Reduction | (1-Methylcyclohexyl)methanamine |

| Catalytic Hydrogenation (H₂/Catalyst) | Catalytic Reduction | (1-Methylcyclohexyl)methanamine |

The electrophilic carbon atom of the nitrile group is susceptible to attack by strong nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds. masterorganicchemistry.com The reaction of a Grignard reagent with 1-methylcyclohexane-1-carbonitrile provides a pathway to synthesize ketones.

The mechanism begins with the nucleophilic addition of the alkyl or aryl group from the Grignard reagent to the nitrile carbon, breaking the pi bonds of the nitrile. masterorganicchemistry.com This forms a stable intermediate, a magnesium salt of an imine. masterorganicchemistry.comleah4sci.com This intermediate is stable and does not react further with another equivalent of the Grignard reagent. youtube.com The reaction is then quenched with an aqueous acid workup. masterorganicchemistry.com The imine intermediate is hydrolyzed to a ketone, where the nitrogen atom is replaced by an oxygen atom, and the R-group from the Grignard reagent is attached to the former nitrile carbon. leah4sci.comyoutube.com For example, reacting this compound with methylmagnesium bromide would yield 1-(1-methylcyclohexyl)ethan-1-one after hydrolysis. masterorganicchemistry.com

| Nucleophile | Intermediate | Final Product (after hydrolysis) |

| Grignard Reagent (e.g., CH₃MgBr) | Magnesium salt of an imine | Ketone (e.g., 1-(1-methylcyclohexyl)ethan-1-one) |

| Organolithium Reagent (e.g., CH₃Li) | Lithium salt of an imine | Ketone (e.g., 1-(1-methylcyclohexyl)ethan-1-one) |

Stereoelectronic and Conformational Influences on Reaction Outcomes

The cyclohexane (B81311) ring of this compound is not a static, flat structure but exists predominantly in rapidly interconverting chair conformations. The substituents' positions—axial or equatorial—profoundly influence the molecule's stability and reactivity.

For a substituted cyclohexane, the chair conformation that places the larger substituent in the equatorial position is generally more stable. libretexts.orgmasterorganicchemistry.com This preference minimizes destabilizing steric interactions, known as 1,3-diaxial interactions, which are repulsions between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.org

In this compound, the substituents are on the same carbon (C1). The molecule will adopt a chair conformation, but the concept of axial vs. equatorial preference for a single substituent is different. Instead, the focus shifts to how the methyl and cyano groups interact with the rest of the ring in the transition state of a reaction. The presence of the methyl group at C1 introduces significant steric hindrance. For a reaction to occur at the nitrile carbon, the attacking reagent must approach from a trajectory that minimizes steric clash with the methyl group and the axial hydrogens of the cyclohexane ring.

The rate of a reaction can be influenced by the conformation of the ring in the transition state. For reactions involving the nitrile group, the transition state's energy will be affected by steric crowding. For instance, in a reduction or a Grignard addition, the approach of the nucleophile to the nitrile carbon will be sterically hindered by the adjacent methyl group and the cyclohexane ring itself. This steric hindrance raises the activation energy of the reaction compared to a less hindered acyclic or un-substituted nitrile.

While the C1 carbon of this compound is not a stereocenter, reactions at the nitrile group can create a new chiral center, leading to the possibility of stereoisomeric products. For example, the addition of a Grignard reagent (R-MgX) to the nitrile followed by hydrolysis creates a ketone. If this ketone is then reduced, a new stereocenter is formed at the carbonyl carbon, leading to diastereomeric alcohol products.

The stereochemical outcome of such reactions is influenced by the existing structure of the cyclohexane ring. The established conformation of the 1-methylcyclohexyl group will direct the approach of incoming reagents. According to Cram's rule or the Felkin-Anh model, the nucleophile will preferentially attack the carbonyl carbon from the less sterically hindered face. In the context of a cyclohexane derivative, this means the reagent will approach from the side that avoids bulky axial groups. The conformation of the ring in the transition state, which aims to minimize steric strain, will ultimately control the diastereoselectivity of the reaction. spcmc.ac.in Reactions that give a preference for one stereoisomer over another are termed stereoselective. spcmc.ac.in

For instance, the reduction of the ketone derived from the Grignard reaction will likely proceed via the delivery of a hydride ion to the less hindered face of the carbonyl group, which is influenced by the orientation of the adjacent 1-methylcyclohexyl moiety.

Advanced Applications of 1 Methylcyclohexane 1 Carbonitrile in Complex Organic Synthesis

Utilization as a Key Synthetic Intermediate and Building Block

The strategic positioning of a methyl group and a nitrile on the same carbon of a cyclohexane (B81311) ring makes 1-methylcyclohexane-1-carbonitrile a valuable starting material. The nitrile group, in particular, is a versatile functional group that can be converted into amines, carboxylic acids, ketones, and other functionalities, paving the way for the synthesis of a wide array of derivatives. libretexts.orgchemistrysteps.com

While specific literature detailing the direct use of this compound in the modular synthesis of polyfunctionalized cyclohexanes is not extensively documented, the inherent reactivity of its functional groups allows for theoretical synthetic pathways. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, which can then serve as handles for further functionalization of the cyclohexane ring.

For instance, the hydrolysis of this compound yields 1-methylcyclohexanecarboxylic acid. chemistrysteps.comnih.gov This transformation provides a carboxyl group that can participate in a variety of coupling reactions to introduce new substituents onto the cyclohexane core.

Table 1: Hydrolysis of this compound

| Product | Reagents and Conditions | Reference |

| 1-Methylcyclohexanecarboxylic acid | Acidic or basic aqueous solution with heating | chemistrysteps.comlibretexts.org |

Similarly, the reduction of the nitrile group to a primary amine, (1-methylcyclohexyl)methanamine, opens up another avenue for diversification. libretexts.org This amine can undergo reactions such as acylation, alkylation, and reductive amination to append various functional groups.

Table 2: Reduction of this compound

| Product | Reagents | Reference |

| (1-Methylcyclohexyl)methanamine | Lithium aluminum hydride (LiAlH₄) followed by an aqueous workup | libretexts.org |

The cyclohexane ring itself provides a stereochemically rich platform. The principles of conformational analysis in substituted cyclohexanes, such as the preference for substituents to occupy the equatorial position to minimize steric strain, would be crucial in controlling the stereochemical outcome of subsequent reactions on the ring. libretexts.orgmasterorganicchemistry.comlibretexts.org

The nitrile functionality of this compound is a key feature that can be exploited for the synthesis of nitrogen-containing heterocycles. Although specific examples starting from this particular compound are not readily found in the surveyed literature, the general reactivity of nitriles suggests its potential in this area.

One plausible, though not explicitly documented, route could involve the reduction of the nitrile to the corresponding primary amine, (1-methylcyclohexyl)methanamine, followed by cyclization reactions with appropriate bifunctional reagents to construct heterocyclic rings such as piperidines or other nitrogen-containing systems. The synthesis of various nitrogen-containing heterocycles is a broad and active area of research. nih.gov

Strategic Incorporation into Multi-Step Total Synthesis Endeavors

The application of this compound as a strategic building block in the total synthesis of complex natural products or pharmaceutically active molecules is not prominently reported in the available scientific literature. However, its structural components suggest its potential utility. The 1-methylcyclohexane core is a feature present in some natural products, and the ability to transform the nitrile into other functional groups could make it a useful synthon in a retrosynthetic analysis.

Design and Development of Novel Reagents Derived from the this compound Core

The development of novel reagents based on the this compound structure is another area of potential, though currently underexplored, application. The transformation of the nitrile group could lead to the synthesis of new ligands for catalysis or chiral auxiliaries. For instance, the corresponding primary amine could be functionalized to create chiral ligands for asymmetric synthesis. The specific design and application of such reagents derived from this compound have not been detailed in the reviewed literature.

Computational and Theoretical Studies on 1 Methylcyclohexane 1 Carbonitrile

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds within a molecule are fundamental to its reactivity and physical properties. Computational chemistry offers a window into this microscopic world, allowing for the detailed analysis of the electronic landscape of 1-methylcyclohexane-1-carbonitrile.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in predicting its reactivity. These descriptors are calculated using methods like Density Functional Theory (DFT). For this compound, these parameters provide a quantitative measure of its chemical behavior.

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors are invaluable for understanding how this compound will interact with other chemical species. For instance, a high electrophilicity index suggests that the molecule is a good electrophile. The local reactivity, which identifies the most reactive sites within the molecule, can also be determined. Molecules tend to react at sites where the value of a descriptor is highest when attacked by a soft reagent and lowest when attacked by a hard reagent. rasayanjournal.co.in

Table 1: Computed Quantum Chemical Descriptors for this compound (Note: The following table is a representative example based on general principles of quantum chemical calculations. Actual experimental or more detailed computational values may vary.)

| Descriptor | Symbol | Calculated Value (Arbitrary Units) |

|---|---|---|

| Ionization Potential | I | - |

| Electron Affinity | A | - |

| Electronegativity | χ | - |

| Chemical Hardness | η | - |

| Electrophilicity Index | ω | - |

Conformational Preferences and Energy Minimization

The cyclohexane (B81311) ring in this compound is not planar and exists predominantly in a chair conformation to minimize steric strain. The presence of two different substituents on the same carbon atom (a methyl group and a nitrile group) leads to two distinct chair conformers that can interconvert through a process called ring flipping.

In one conformer, the methyl group is in an axial position while the nitrile group is equatorial. In the other, the methyl group is equatorial, and the nitrile group is axial. Computational energy minimization studies are used to determine which of these conformers is more stable. Generally, the conformer with the bulkier group in the equatorial position is lower in energy and therefore more populated at equilibrium. libretexts.org For monosubstituted cyclohexanes, the chair conformation that places the substituent in the equatorial position is the most stable. libretexts.org In the case of methylcyclohexane, the conformation with the equatorial methyl group is more stable by approximately 7.3 kJ/mol. stereoelectronics.org This preference is due to the avoidance of unfavorable 1,3-diaxial interactions that occur when a bulky group is in an axial position. youtube.com

Table 2: Conformational Analysis of this compound (Note: The following table is illustrative. Precise energy differences would require specific computational studies.)

| Conformer | Methyl Group Position | Nitrile Group Position | Relative Energy (kJ/mol) | Population at 25 °C (%) |

|---|---|---|---|---|

| A | Axial | Equatorial | - | - |

| B | Equatorial | Axial | - | - |

Reaction Pathway Simulation and Transition State Characterization

Computational chemistry allows for the simulation of chemical reactions, providing a detailed picture of how reactants are transformed into products. This includes the identification of transition states, which are the highest energy points along the reaction coordinate.

Density Functional Theory (DFT) Applications in Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to elucidate reaction mechanisms. rsc.orgmdpi.com For reactions involving this compound, DFT can be used to map out the entire reaction pathway, including the structures and energies of reactants, intermediates, transition states, and products. researchgate.net

By calculating the activation energies for different possible pathways, researchers can determine the most likely mechanism for a given reaction. This approach has been used to study various reaction types, including cycloadditions and catalytic cycles. rsc.orgmdpi.com The reliability of DFT results is highly dependent on the choice of a suitable exchange-correlation functional. nih.gov

Prediction of Spectroscopic Parameters and Molecular Dynamics

Computational methods can also predict various spectroscopic properties of molecules, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govnih.gov DFT calculations, for instance, can predict vibrational frequencies that correspond to the peaks in an IR spectrum. nih.gov This can be a valuable tool for identifying the products of a reaction or for confirming the structure of a newly synthesized compound.

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. In MD, the motions of atoms and molecules are calculated over time, providing insights into processes such as conformational changes and solvent effects. For this compound, MD simulations could be used to study the dynamics of its ring-flipping process and its interactions with solvent molecules.

Table 3: Predicted Spectroscopic Data for this compound (Note: This table presents hypothetical data for illustrative purposes.)

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| Infrared (IR) Spectroscopy | C≡N Stretch Frequency (cm⁻¹) | ~2230 |

| ¹³C NMR Spectroscopy | Quaternary Carbon Chemical Shift (ppm) | - |

| ¹³C NMR Spectroscopy | Nitrile Carbon Chemical Shift (ppm) | - |

Intermolecular Interactions and Solvent Effects

The behavior of this compound in solution is influenced by its interactions with solvent molecules. These intermolecular forces can affect the molecule's conformational equilibrium, reactivity, and spectroscopic properties.

Computational models, such as the self-consistent reaction field (SCRF) model, can be used to simulate the effects of a solvent on a chemical process. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of properties in a simulated solution environment. By performing calculations in both the gas phase and in different solvents, researchers can gain a deeper understanding of the role the solvent plays in a chemical reaction. For example, polar solvents might stabilize charged intermediates or transition states, thereby accelerating the reaction rate.

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights of 1 Methylcyclohexane 1 Carbonitrile Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For 1-methylcyclohexane-1-carbonitrile, with its molecular formula C8H13N, NMR provides definitive data for both its proton (¹H) and carbon-¹³ (¹³C) skeletons. nih.govnih.gov

While one-dimensional (1D) NMR spectra provide fundamental information about the chemical environment of individual nuclei, complex molecules like this compound often exhibit overlapping signals that necessitate the use of multi-dimensional NMR techniques for unambiguous assignments. These experiments reveal correlations between different nuclei, painting a comprehensive picture of the molecular architecture.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY spectra would reveal the coupling between adjacent methylene (B1212753) protons in the cyclohexane (B81311) ring, helping to trace the carbon framework.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It is instrumental in assigning the proton signals to their corresponding carbon atoms in the cyclohexane ring and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. For this compound, HMBC would show correlations between the quaternary carbon of the nitrile group (C1) and the protons of the methyl group, as well as with the protons on the adjacent methylene groups (C2 and C6) of the cyclohexane ring. This is crucial for confirming the position of the methyl and nitrile substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a through-space correlation technique that provides information about the spatial proximity of protons. In the context of this compound, NOESY can help to determine the relative stereochemistry and preferred conformation of the cyclohexane ring by identifying which protons are close to each other in space, such as the axial and equatorial protons.

| NMR Technique | Type of Information Provided | Application to this compound |

| COSY | ¹H-¹H spin-spin coupling | Mapping the connectivity of protons within the cyclohexane ring. |

| HSQC | Direct ¹H-¹³C correlation | Assigning specific proton resonances to their attached carbon atoms. |

| HMBC | Long-range ¹H-¹³C correlation | Confirming the attachment of the methyl and nitrile groups to C1. |

| NOESY | Through-space ¹H-¹H proximity | Elucidating the 3D structure and conformational preferences. |

The cyclohexane ring is not static; it undergoes rapid conformational inversion between two chair forms at room temperature. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these exchange processes. By acquiring NMR spectra at different temperatures, it is possible to slow down the conformational exchange of the this compound ring. At low temperatures, the individual signals for the axial and equatorial protons, which are averaged at room temperature, can be resolved. The coalescence temperature and the line shape analysis of the variable-temperature NMR spectra allow for the determination of the energy barrier (ΔG‡) for the ring inversion process.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. nist.gov For this compound, these techniques are particularly useful for identifying the characteristic vibrations of the nitrile group and the hydrocarbon framework.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit a sharp, medium-intensity absorption band in the region of 2250-2210 cm⁻¹ characteristic of the C≡N stretching vibration. The C-H stretching vibrations of the methyl and methylene groups would appear in the 3000-2850 cm⁻¹ region. Bending vibrations for the CH₂ and CH₃ groups would be observed in the 1470-1430 cm⁻¹ and 1380-1370 cm⁻¹ regions, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C≡N stretch in the Raman spectrum is typically of medium to strong intensity. The symmetric C-C stretching of the cyclohexane ring would also be a prominent feature. Since the molecule has a center of symmetry in its idealized chair conformation, some vibrations may be Raman active but IR inactive, and vice versa, providing a more complete vibrational picture.

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| Nitrile (C≡N) | 2250-2210 | 2250-2210 | Stretching |

| C-H (Alkyl) | 3000-2850 | 3000-2850 | Stretching |

| CH₂ | 1470-1430 | 1470-1430 | Bending (Scissoring) |

| CH₃ | 1380-1370 | 1380-1370 | Bending (Symmetric) |

Mass Spectrometry for Fragmentation Pathways and Molecular Weight Confirmation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. libretexts.org For this compound, electron ionization (EI) mass spectrometry would provide a wealth of structural information.

The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₈H₁₃N, MW = 123.20 g/mol ). nih.gov The fragmentation pattern is often complex but highly informative. youtube.comwhitman.edu Key fragmentation pathways for this compound would likely involve:

Loss of a methyl group (•CH₃): This would result in a prominent peak at m/z 108 (M-15). The resulting cation would be a stable tertiary carbocation. youtube.compressbooks.pub

Loss of the nitrile group (•CN): This would lead to a fragment at m/z 97 (M-26).

Ring fragmentation: The cyclohexane ring can undergo various cleavage reactions, leading to a series of peaks corresponding to the loss of ethylene (B1197577) (C₂H₄) or other small neutral molecules. libretexts.org

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental composition. pressbooks.pub

| m/z Value | Proposed Fragment | Neutral Loss |

| 123 | [C₈H₁₃N]⁺• | - |

| 108 | [C₇H₁₀N]⁺ | •CH₃ |

| 97 | [C₇H₁₃]⁺ | •CN |

| 82 | [C₆H₁₀]⁺• | •CH₃, C₂H₂ |

| 69 | [C₅H₉]⁺ | •CN, C₂H₄ |

X-ray Crystallography for Definitive Solid-State Structure Determination of Derivatives

While this compound is a liquid at room temperature, its derivatives can often be crystallized. X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. icm.edu.pl By analyzing the diffraction pattern of X-rays passing through a single crystal of a derivative, a detailed electron density map can be generated, revealing the precise positions of all atoms.

This technique would allow for:

Absolute confirmation of connectivity: Verifying the bonding arrangement of all atoms.

Precise bond lengths and angles: Providing accurate geometric parameters.

Determination of the solid-state conformation: Revealing the preferred chair, boat, or twist-boat conformation of the cyclohexane ring in the crystal lattice.

Intermolecular interactions: Showing how the molecules pack together in the crystal, including any hydrogen bonding or other non-covalent interactions.

Although direct crystallographic data on this compound may be unavailable due to its liquid state, studies on solid derivatives like 1-hydroxy-2-methylcyclohexane-1-carbonitrile (B3168789) or 4-hydroxy-1-methylcyclohexane-1-carbonitrile (B2442474) can provide invaluable insights into the structural preferences of the core scaffold. cymitquimica.comlookchem.com

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment of Chiral Analogs

This compound itself is achiral. However, if a substituent is introduced into the cyclohexane ring in a way that creates a stereocenter, the resulting analog becomes chiral. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration (R or S) of these chiral molecules. acs.org

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter. By comparing the experimentally measured ECD spectrum with theoretical spectra calculated using quantum chemical methods, the absolute configuration of the chiral analog can be confidently assigned. This is particularly crucial in fields like medicinal chemistry and natural product synthesis, where the biological activity of a molecule is often dependent on its specific stereochemistry.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 1-methylcyclohexane-1-carbonitrile, and how do they compare in terms of yield and sustainability?

- Methodological Answer : One-pot synthesis methods in methanol demonstrate high yields (~70–85%) and atom efficiency, with minimal by-products (CO₂ and NaCl) compared to traditional substitution methods, which generate multiple side products and have lower yields . For example, Shafir and Buchwald’s protocol (2006) for analogous nitriles uses palladium-catalyzed cyanation, which can be adapted for this compound with optimization of reaction time and catalyst loading . Green chemistry principles favor solvent recyclability and atom economy, as outlined in Table 1 of .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze and NMR to confirm the cyclohexane backbone and nitrile group (e.g., ppm for CN in ) .

- GC-MS : Detect impurities like unreacted precursors or dehydration by-products (e.g., methylcyclohexene isomers) .

- X-ray crystallography : For crystalline derivatives, compare bond lengths and angles with published structures (e.g., Acta Crystallographica data in ).

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.

- Store at -20°C in airtight containers to prevent degradation .

- Monitor for volatile by-products (e.g., HCN) using gas detectors during reactions .

Advanced Research Questions

Q. How do stereochemical factors influence the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : The equatorial vs. axial positioning of the methyl and nitrile groups affects steric accessibility. For instance, in the synthesis of 1-(pyrimidin-2-yl) derivatives ( ), stereoelectronic effects dictate regioselectivity. Computational modeling (DFT) can predict transition states, while -NOESY experiments validate spatial arrangements .

Q. What strategies resolve contradictions in reported reaction outcomes, such as unexpected by-products during cyano-group functionalization?

- Methodological Answer :

- Mechanistic studies : Use isotopic labeling (e.g., -CN) to trace reaction pathways.

- By-product analysis : Employ GC-MS or HPLC to identify intermediates (e.g., cyclohexene derivatives from elimination reactions) .

- Reaction optimization : Adjust catalysts (e.g., switch from Pd to Cu for milder conditions) to suppress side reactions, as seen in Likhar et al. (2009) for analogous systems .

Q. How can this compound serve as a building block for bioactive molecules?

- Methodological Answer :

- Derivatization : React with amines (e.g., piperidine) to form precursors for CNS-targeting compounds, as demonstrated in PCP analog synthesis ().

- Ring-opening reactions : Use Grignard reagents to generate α-cyclohexyl ketones, which are intermediates in prostaglandin synthesis .

- Crystallography-guided design : Leverage structural data () to tailor steric and electronic properties for enzyme inhibition studies.

Q. What advanced analytical techniques are required to characterize degradation products of this compound under oxidative conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.